Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3,4-Dimethyl-5-nitrobenzoic Acid
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3,4-Dimethyl-5-nitrobenzoic Acid
Executive Summary
In the landscape of rational drug design and complex organic synthesis, highly functionalized aromatic building blocks serve as the foundational architecture for novel therapeutics. 3,4-Dimethyl-5-nitrobenzoic acid (CAS: 74319-96-3) is a prime example of such a scaffold. Characterized by a precisely tuned electronic environment—balancing the electron-donating hyperconjugation of two adjacent methyl groups with the strong electron-withdrawing induction of a nitro group—this compound is increasingly utilized in the synthesis of advanced targeted protein degraders (PROTACs), specifically Tyk2 degraders[1].
This technical guide deconstructs the physicochemical properties, core reactivity, and self-validating synthetic protocols associated with this critical intermediate, providing researchers with the mechanistic insights required for successful downstream application.
Physicochemical Profiling & Molecular Causality
To effectively utilize 3,4-dimethyl-5-nitrobenzoic acid in a synthetic route, one must understand how its substituents dictate its physical behavior and reactivity. The meta-nitro group exerts a strong inductive pull (-I effect) that stabilizes the conjugate base of the carboxylic acid, lowering the pKa relative to an unsubstituted benzoic acid. Concurrently, the steric bulk of the adjacent methyl groups influences solubility and crystal packing.
Quantitative Data Summary
| Property | Value | Causality / Note |
| Chemical Name | 3,4-Dimethyl-5-nitrobenzoic acid | IUPAC standard nomenclature. |
| CAS Registry Number | 74319-96-3[2] | Primary identifier for procurement and safety data. |
| Molecular Formula | C9H9NO4 | - |
| Molecular Weight | 195.17 g/mol [3] | - |
| SMILES String | O=C(O)C1=CC(=O)=C(C)C(C)=C1[3] | Useful for in silico modeling and docking studies. |
| Topological Polar Surface Area | 83.1 Ų | Indicates moderate polarity; requires polar aprotic or alcoholic solvents for dissolution. |
| H-Bond Donors / Acceptors | 1 / 4 | Dictates binding affinity in supramolecular assemblies. |
| Predicted pKa | ~3.0 – 3.5[4] | Acidic enough to form stable sodium salts in mild base, enabling pH-driven purification. |
Core Chemical Reactivity & Mechanistic Pathways
The Regioselective Nitration Challenge
The de novo synthesis of 3,4-dimethyl-5-nitrobenzoic acid relies on the electrophilic aromatic nitration of 3,4-dimethylbenzoic acid. This reaction is a masterclass in competing directing effects[5]:
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The Carboxyl Group (-COOH): A meta-directing deactivator. It directs incoming electrophiles to the C3 and C5 positions.
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The Methyl Groups (-CH3): Ortho/para-directing activators. The C4 methyl group directs to C3 and C5. The C3 methyl group directs to C2, C4, and C6.
Mechanistic Outcome: The C5 position is synergistically favored because it is meta to the carboxyl group and ortho to the C4 methyl group. The C2 position is also activated but suffers from significant steric hindrance from the adjacent carboxyl and methyl groups. Consequently, C5 nitration is the kinetically and thermodynamically favored pathway, yielding the target compound as the major product.
Fig 1. Regioselective nitration pathway of 3,4-dimethylbenzoic acid.
Downstream Utility: Tyk2 Degrader Assembly
In modern drug discovery, the nitro group of this scaffold is frequently reduced to an aniline derivative (e.g., methyl 3-amino-4,5-dimethylbenzoate) to serve as an attachment point for PROTAC linkers. The carboxylate is typically protected as a methyl ester prior to reduction to prevent unwanted side reactions during amide coupling[1].
Fig 2. Downstream application of 3,4-dimethyl-5-nitrobenzoic acid in targeted protein degrader synthesis.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize protocols that act as "self-validating systems"—meaning the reaction provides intrinsic feedback (visual, thermal, or chemical) to confirm success at each step, minimizing the need for constant offline analytical sampling.
Protocol 1: Regioselective Synthesis via Nitration[5]
Objective: Synthesize and isolate 3,4-dimethyl-5-nitrobenzoic acid without column chromatography.
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Dissolution: Dissolve 40 g of 3,4-dimethylbenzoic acid in 250 mL of concentrated sulfuric acid ( H2SO4 ). Cool the reactor to 0 °C using an ice-brine bath.
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Electrophilic Addition: Prepare a solution of 27 g potassium nitrite ( KNO2 ) or potassium nitrate ( KNO3 ) in 100 mL H2SO4 . Add this dropwise to the reaction vessel over 1 hour.
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Self-Validation Check: The temperature must not exceed 5 °C. Exothermic spikes indicate oxidative degradation of the methyl groups.
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Quenching: Stir for 2 hours, then carefully quench the mixture over 100 mL of crushed ice.
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Alkaline Solubilization: Filter the crude precipitate, suspend it in 2 L of water, and basify with 2N aqueous NaOH until fully dissolved.
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Isoelectric Precipitation (Critical Step): Slowly titrate the basic solution with 2N HCl while monitoring with a calibrated pH meter. Stop exactly at pH 4 .
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Causality: The 5-nitro isomer possesses a distinct pKa and lattice energy compared to the sterically congested 2-nitro isomer. At pH 4, the 5-nitro isomer selectively crashes out as a colorless solid.
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Isolation: Filter to obtain pure 3,4-dimethyl-5-nitrobenzoic acid. (Note: Further acidification of the filtrate to pH 3 will yield the 3,4-dimethyl-2-nitrobenzoic acid byproduct).
Protocol 2: Acyl Chloride-Mediated Esterification[1]
Objective: Prepare the methyl ester for downstream Tyk2 degrader synthesis.
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Suspension: Suspend 4.00 g (20.5 mmol) of 3,4-dimethyl-5-nitrobenzoic acid in 60 mL of anhydrous Methanol (MeOH) under a nitrogen atmosphere.
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Activation: Dropwise, add 12.19 g (102.4 mmol) of Thionyl Chloride ( SOCl2 ) at room temperature.
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Causality: Why SOCl2 over standard Fischer esterification ( H2SO4 /MeOH)? The electron-withdrawing nitro group severely deactivates the carbonyl carbon. Converting the acid to an acyl chloride intermediate drastically lowers the activation energy for methanolysis.
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Self-Validation Check: Vigorous evolution of SO2 and HCl gas will occur. The cessation of gas evolution is a reliable visual indicator that acyl chloride formation is complete.
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Reflux: Heat the mixture to 70 °C for 1 hour.
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Workup: Concentrate under vacuum. Basify to pH 7 using saturated aqueous NaHCO3 , extract with Ethyl Acetate (EtOAc), and wash with brine to yield the esterified product.
Structural & Analytical Characterization
To verify the integrity of the synthesized 3,4-dimethyl-5-nitrobenzoic acid, the following analytical signatures should be confirmed:
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Nuclear Magnetic Resonance (1H-NMR, 400 MHz, CDCl3): The structural asymmetry is elegantly resolved in the proton spectrum. The two methyl groups reside in distinct electronic environments, yielding two sharp singlets at ~2.11 ppm and ~2.49 ppm[5]. The aromatic protons (H-2 and H-6) are meta to each other and appear as two distinct downfield signals (typically finely split doublets, J ~ 1-2 Hz, or broad singlets around 7.5–8.0 ppm), confirming the regioselectivity of the nitration.
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Infrared Spectroscopy (FT-IR): Expect a strong, sharp C=O stretching frequency at ~1680–1700 cm⁻¹, alongside characteristic asymmetric and symmetric NO2 stretches at ~1530 cm⁻¹ and ~1350 cm⁻¹.
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Mass Spectrometry (LC-MS): In negative electrospray ionization (ESI-) mode, the compound will present a distinct [M−H]− peak at m/z 194.
References
- 74319-96-3 | 3,4-Dimethyl-5-nitrobenzoic acid Source: BLD Pharm URL
- Methyl 3-amino-4,5-dimethylbenzoate | CAS 91011-98-2 Source: Benchchem URL
- WO2024220937A2 - Tyk2 degraders and uses thereof Source: Google Patents / WIPO URL
- US 2011/0288089 A1 - Preparation of 3,4-dimethyl-2-nitrobenzoic acid Source: Googleapis / US Patent Office URL
Sources
- 1. WO2024220937A2 - Tyk2 degraders and uses thereof - Google Patents [patents.google.com]
- 2. 74319-96-3|3,4-Dimethyl-5-nitrobenzoic acid|BLD Pharm [bldpharm.com]
- 3. 74319-96-3|3,4-Dimethyl-5-nitrobenzoic acid|BLD Pharm [bldpharm.com]
- 4. Methyl 3-amino-4,5-dimethylbenzoate|CAS 91011-98-2 [benchchem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
